![molecular formula C16H19N3O3S B7540591 [4-[(2,4,6-Trimethylphenyl)sulfonylamino]phenyl]urea](/img/structure/B7540591.png)
[4-[(2,4,6-Trimethylphenyl)sulfonylamino]phenyl]urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[4-[(2,4,6-Trimethylphenyl)sulfonylamino]phenyl]urea, also known as TAK-659, is a small molecule inhibitor that targets the protein kinase BTK (Bruton's tyrosine kinase). BTK plays a crucial role in B-cell receptor signaling and is a promising target for the treatment of B-cell malignancies such as chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL).
作用机制
BTK is a cytoplasmic tyrosine kinase that plays a critical role in B-cell receptor signaling. Upon activation of the B-cell receptor, BTK is recruited to the plasma membrane where it phosphorylates downstream signaling molecules, leading to B-cell activation and proliferation. [4-[(2,4,6-Trimethylphenyl)sulfonylamino]phenyl]urea binds to the ATP-binding site of BTK and inhibits its kinase activity, thereby blocking downstream signaling pathways and inhibiting B-cell proliferation and survival.
Biochemical and Physiological Effects:
[4-[(2,4,6-Trimethylphenyl)sulfonylamino]phenyl]urea has been shown to effectively inhibit BTK activity and downstream signaling pathways in vitro and in vivo. In preclinical models of CLL and NHL, [4-[(2,4,6-Trimethylphenyl)sulfonylamino]phenyl]urea has been shown to inhibit tumor growth and improve survival. [4-[(2,4,6-Trimethylphenyl)sulfonylamino]phenyl]urea has also been shown to have minimal effects on T-cell function, suggesting that it may have a favorable safety profile.
实验室实验的优点和局限性
[4-[(2,4,6-Trimethylphenyl)sulfonylamino]phenyl]urea is a potent and selective inhibitor of BTK, making it a valuable tool for studying B-cell receptor signaling and the role of BTK in B-cell malignancies. However, [4-[(2,4,6-Trimethylphenyl)sulfonylamino]phenyl]urea may not be suitable for all experiments, as it may have off-target effects on other kinases or signaling pathways. Additionally, the efficacy of [4-[(2,4,6-Trimethylphenyl)sulfonylamino]phenyl]urea may vary depending on the specific cell type or disease model being studied.
未来方向
There are several potential future directions for the development and use of [4-[(2,4,6-Trimethylphenyl)sulfonylamino]phenyl]urea. One area of interest is the combination of [4-[(2,4,6-Trimethylphenyl)sulfonylamino]phenyl]urea with other targeted therapies or immunotherapies for the treatment of B-cell malignancies. Another potential direction is the use of [4-[(2,4,6-Trimethylphenyl)sulfonylamino]phenyl]urea as a tool for studying the role of BTK in other diseases or cell types. Finally, further optimization of [4-[(2,4,6-Trimethylphenyl)sulfonylamino]phenyl]urea or the development of new BTK inhibitors may lead to improved efficacy and safety profiles for the treatment of B-cell malignancies.
合成方法
[4-[(2,4,6-Trimethylphenyl)sulfonylamino]phenyl]urea can be synthesized through a multistep process involving the reaction of 4-aminophenylurea with 2,4,6-trimethylbenzenesulfonyl chloride. The resulting intermediate is then subjected to further reactions to yield the final product. The synthesis method has been described in detail in a patent application by Takeda Pharmaceutical Company Limited.
科学研究应用
[4-[(2,4,6-Trimethylphenyl)sulfonylamino]phenyl]urea has been extensively studied in preclinical models of B-cell malignancies. In vitro studies have shown that [4-[(2,4,6-Trimethylphenyl)sulfonylamino]phenyl]urea inhibits BTK activity and downstream signaling pathways, leading to decreased proliferation and survival of B cells. In vivo studies in mouse models of CLL and NHL have demonstrated that [4-[(2,4,6-Trimethylphenyl)sulfonylamino]phenyl]urea can inhibit tumor growth and improve survival. These findings have led to the development of [4-[(2,4,6-Trimethylphenyl)sulfonylamino]phenyl]urea as a potential therapy for B-cell malignancies.
属性
IUPAC Name |
[4-[(2,4,6-trimethylphenyl)sulfonylamino]phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O3S/c1-10-8-11(2)15(12(3)9-10)23(21,22)19-14-6-4-13(5-7-14)18-16(17)20/h4-9,19H,1-3H3,(H3,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSLIAECHAPKMCF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)NC2=CC=C(C=C2)NC(=O)N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-[(2,4,6-Trimethylphenyl)sulfonylamino]phenyl]urea | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3,3-Dimethyl-1-[4-(1-methylpyrazole-4-carbonyl)piperazin-1-yl]butan-1-one](/img/structure/B7540514.png)
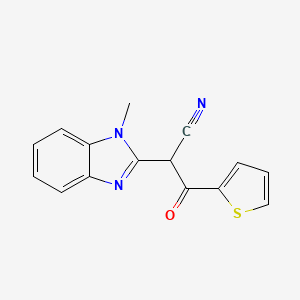
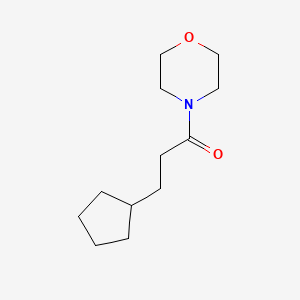
![[1-(2-Methylsulfonylbenzoyl)piperidin-4-yl]-phenylmethanone](/img/structure/B7540524.png)
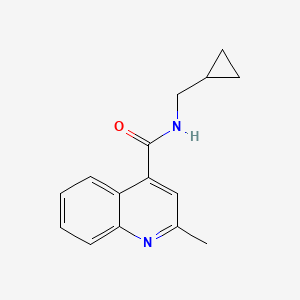
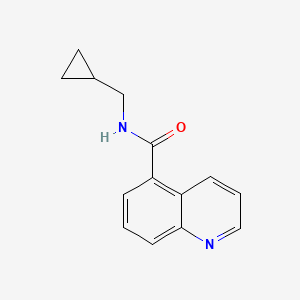

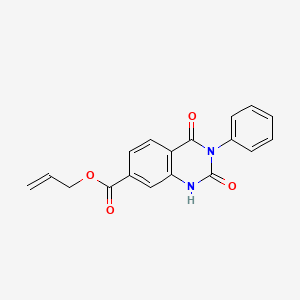
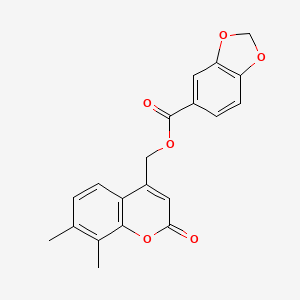
![2-[(1,8-Diamino-5-cyano-6-piperidin-1-yl-2,7-naphthyridin-3-yl)sulfanyl]acetic acid](/img/structure/B7540569.png)


![N-[4-[cyclohexyl(methyl)sulfamoyl]phenyl]-2-(4-oxothieno[3,2-d]pyrimidin-3-yl)acetamide](/img/structure/B7540615.png)
![[2-Oxo-2-(3-oxopiperazin-1-yl)ethyl] 2-[3-(trifluoromethyl)anilino]pyridine-3-carboxylate](/img/structure/B7540617.png)